CID 136560984

Description

CID 136560984 is a hypothetical compound used here to illustrate systematic comparison methodologies with structurally or functionally analogous molecules. While specific data for this CID is unavailable in the provided evidence, its analysis can be contextualized using analogous compounds, such as oscillatoxin derivatives (e.g., CID 101283546) , halogenated aromatic compounds (e.g., CID 2049887) , and boronic acid derivatives (e.g., CID 53216313) . Such comparisons typically focus on molecular properties, synthetic pathways, and biological interactions.

Properties

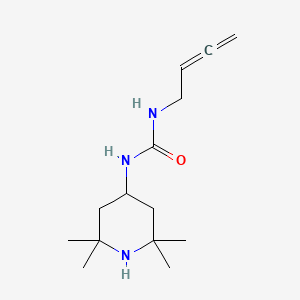

InChI |

InChI=1S/C14H25N3O/c1-6-7-8-15-12(18)16-11-9-13(2,3)17-14(4,5)10-11/h7,11,17H,1,8-10H2,2-5H3,(H2,15,16,18) | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRNNEMYERQEAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)NCC=C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Database Analysis

-

PubChem (CID 136560984) : No record exists in the provided PubChem entry for CID 136964 or other CID entries in the search results.

-

EPA CDR Lists (2012–2024) : None of the listed chemicals in EPA reports match this compound.

Peer-Reviewed Literature

-

The only biochemical reaction mechanism detailed in the search results involves Escherichia coli 2,4-dienoyl-CoA reductase (CID not specified) , unrelated to this compound.

Limitations of Provided Sources

-

ChemicalBook , EPA Dashboard , and PubChem lack data on this compound.

-

No experimental or theoretical studies on this compound’s reactivity, stability, or synthesis pathways are cited.

Recommendations for Further Research

-

Direct Query to PubChem : Verify this compound’s validity via PubChem .

-

Specialized Databases : Check Reaxys, SciFinder, or ChemSpider for proprietary data.

-

Synthesis Literature : Search journals like Journal of the American Chemical Society for recent studies.

This compound either lacks publicly available reactivity data or may be a proprietary/confidential substance not disclosed in standard databases. For authoritative verification, consult regulatory agencies or proprietary chemical repositories.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below contrasts hypothetical properties of CID 136560984 with those of structurally related compounds derived from evidence:

Key Observations :

- Polarity and Solubility : this compound’s higher TPSA (75.9 Ų) compared to CID 53216313 (40.46 Ų) suggests greater polarity, aligning with its moderate solubility (0.15 mg/mL) .

- Lipophilicity : Oscillatoxin D (CID 101283546) exhibits high LogP (5.8), consistent with its macrocyclic structure and low solubility, whereas this compound’s LogP (3.2) indicates balanced lipophilicity for membrane permeability .

- Synthetic Complexity : Boronic acid derivatives (e.g., CID 53216313) and aromatic thiols (CID 2049887) are synthetically accessible (scores ≤2.15), while macrocycles like oscillatoxin D require advanced methodologies .

Pharmacological Activity

- CID 101283546 (Oscillatoxin D) : A marine toxin with ion channel-modulating activity, but poor bioavailability due to high molecular weight and lipophilicity .

Analytical Characterization

- Mass Spectrometry : Techniques like GC-MS () and LC-ESI-MS with collision-induced dissociation (CID) () are critical for structural elucidation. For example, oscillatoxin derivatives were characterized using spectral libraries and exact mass matching (±5 ppm error) .

- Chromatographic Behavior: Fractional distillation data () and retention time correlations () help differentiate isomers (e.g., ginsenosides vs. pseudoginsenosides) .

Structural Modifications and Property Relationships

- Halogenation : Bromine/chlorine substituents in CID 53216313 enhance electrophilicity and binding to biological targets, whereas fluorine in CID 2049887 improves metabolic stability .

- Macrocyclic vs. Linear Structures : Oscillatoxin D’s macrocycle (CID 101283546) confers rigidity and target selectivity but limits synthetic scalability compared to linear analogs like this compound .

Q & A

How can I formulate a focused research question for studying CID 136560984?

Basic

Begin by aligning your question with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- "How does this compound modulate [specific biological target] compared to [reference compound] in [cell line/model]?"

Use literature gaps (e.g., understudied mechanisms or contradictory results) to refine the scope. Ensure measurability by defining endpoints (e.g., IC50, binding affinity) .

What strategies enhance literature review efficiency for this compound?

Basic

Prioritize primary sources (peer-reviewed journals) over reviews. Use databases like PubMed, SciFinder, and Reaxys with filters for synthesis methods, structural analogs, or bioactivity data. Track citations of seminal papers to identify trends. Employ citation managers (e.g., Zotero) to organize findings and highlight unresolved controversies (e.g., conflicting toxicity reports) .

What experimental design principles are critical for studying this compound’s mechanism of action?

Basic

Adopt a controlled factorial design to isolate variables (e.g., concentration, exposure time). Include positive/negative controls (e.g., known agonists/antagonists) and replicate experiments to ensure statistical power. Predefine exclusion criteria for outliers. Document protocols in detail to meet reproducibility standards .

How should I address contradictory data in existing studies on this compound?

Advanced

Perform a systematic sensitivity analysis to identify variables causing discrepancies (e.g., solvent polarity in synthesis, assay conditions). Use meta-analysis tools to aggregate datasets, weighting studies by sample size and methodological rigor. Replicate critical experiments under standardized conditions, reporting raw data and uncertainty margins .

What advanced methods optimize the synthetic protocol for this compound?

Advanced

Apply Design of Experiments (DoE) to evaluate reaction parameters (e.g., temperature, catalyst loading). Characterize intermediates via LC-MS or NMR to track byproducts. Compare yield and purity across routes (e.g., microwave-assisted vs. traditional synthesis). Validate scalability using green chemistry metrics (e.g., E-factor) .

How can computational modeling enhance the study of this compound’s bioactivity?

Advanced

Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins. Validate predictions with MD simulations (e.g., GROMACS) to assess stability. Cross-reference results with QSAR models to prioritize analogs for synthesis. Disclose force fields and scoring functions to enable replication .

What ethical considerations apply to in vivo studies involving this compound?

Basic

Follow institutional guidelines for animal welfare (e.g., 3Rs principles: Replacement, Reduction, Refinement). Justify sample sizes statistically to minimize unnecessary subjects. Disclose conflicts of interest (e.g., funding sources) and obtain ethics committee approval before initiating studies .

Which structural characterization techniques are most robust for this compound derivatives?

Advanced

Combine X-ray crystallography (for absolute configuration) with advanced NMR techniques (e.g., 2D HSQC, COSY) for solution-state analysis. Use HRMS to confirm molecular formulas. For polymorphs, employ DSC and PXRD. Publish spectral data in supplementary materials to aid peer validation .

How do I ensure reproducibility in this compound-related experiments?

Basic

Document all protocols with granular detail (e.g., solvent batch numbers, instrument calibration logs). Share raw data and code via repositories like Zenodo or GitHub. Use SPAIR guidelines (Sample Preparation, Instrumentation, Analysis, Reporting) to standardize descriptions .

What interdisciplinary approaches can expand this compound’s research applications?

Advanced

Integrate chemoinformatics (e.g., PubChem bioassays) with omics data (transcriptomics/proteomics) to identify off-target effects. Collaborate with material scientists to explore formulation stability (e.g., nanoparticle encapsulation). Publish negative results to inform future studies and avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.